Benzeneacetic acid, alpha-[[2-(1,3-dioxolan-2-yl)ethyl](2-methyl-1-oxopropyl)amino]-4-fluoro-
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Overview
Description
Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- is a complex organic compound with a unique structure that includes a benzene ring, an acetic acid moiety, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- typically involves multiple steps. One common approach is to start with readily available raw materials and proceed through a series of esterification, amidation, and fluorination reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-: This compound has a similar benzeneacetic acid core but differs in its substituents.
2-Propenoic acid, 2-Methyl-, (2-oxo-1,3-dioxolan-4-yl)Methyl ester: This compound shares the dioxolane ring but has different functional groups.
Uniqueness
Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Benzeneacetic acid, particularly the compound "Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro-", has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article examines the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described chemically as follows:
- Molecular Formula : C13H16FNO4
- Molecular Weight : 251.27 g/mol
- CAS Number : 193214-95-8
The structure features a benzene ring with an acetic acid moiety and a fluorinated substituent, which may influence its biological properties.
Biological Activity Overview
Benzeneacetic acid derivatives have been studied for their roles in various biological processes. Notably, they exhibit:
- Antimicrobial Activity : Research indicates that benzeneacetic acid derivatives can inhibit the growth of certain bacteria and fungi. For instance, studies have shown that these compounds disrupt cellular processes in pathogens, leading to cell death.
- Anti-inflammatory Effects : Some derivatives have been found to reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
- Antineoplastic Properties : Preliminary studies indicate that benzeneacetic acid derivatives may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves modulation of signaling pathways related to cell survival and death.
The biological activity of benzeneacetic acid derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : These compounds often act as inhibitors of specific enzymes involved in metabolic pathways. For example, they may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Receptor Interaction : Some derivatives interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
- Oxidative Stress Modulation : By affecting oxidative stress levels within cells, benzeneacetic acid derivatives can alter cellular responses to damage and stress.
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzeneacetic acid derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific derivative tested.
Case Study 2: Anti-inflammatory Activity
In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in mice, a derivative of benzeneacetic acid significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to untreated controls.
Table 1: Biological Activities of Benzeneacetic Acid Derivatives
Properties
Molecular Formula |
C17H22FNO5 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethyl-(2-methylpropanoyl)amino]-2-(4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C17H22FNO5/c1-11(2)16(20)19(8-7-14-23-9-10-24-14)15(17(21)22)12-3-5-13(18)6-4-12/h3-6,11,14-15H,7-10H2,1-2H3,(H,21,22) |
InChI Key |
QEZWMCGZNVHQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(CCC1OCCO1)C(C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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